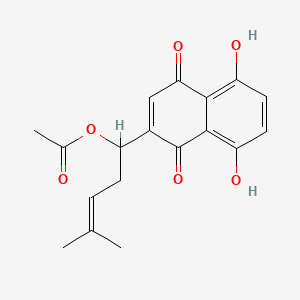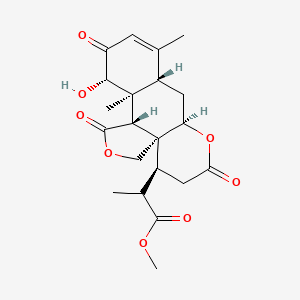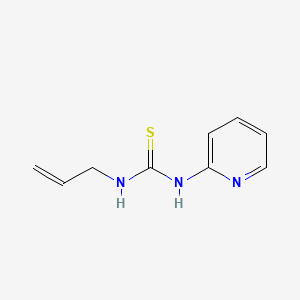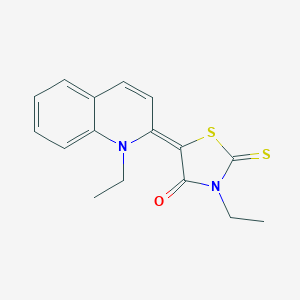
Acetylshikonin
Overview
Description
Acetylshikonin is a naphthoquinone derivative primarily extracted from species of the Boraginaceae family, such as Lithospermum erythrorhizon, Arnebia euchroma, and Arnebia guttata . This bioactive compound has garnered significant attention due to its broad pharmacological properties, including anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral effects .
Mechanism of Action
Target of Action
Acetylshikonin, a naphthoquinone derivative, primarily targets Acetylcholinesterase (AChE) and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and 3 (RIPK3) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and plays a crucial role in nerve signal transmission. RIPK1 and RIPK3 are key regulators of necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with its targets to induce various cellular changes. It acts as an AChE inhibitor , preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . In the context of cancer, this compound induces necroptosis in non-small cell lung cancer (NSCLC) cells through the RIPK1/RIPK3-dependent pathway . It also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Epidermal Growth Factor Receptor (EGFR) pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It promotes oxidative stress, leading to lipid oxidation and down-regulation of glutathione peroxidase 4 (GPX4) , a key enzyme in the antioxidant defense system . It also induces G2/M phase arrest in lung cancer cells, halting cell cycle progression . Furthermore, it activates the endoplasmic reticulum stress-activated PERK/eIF2α/CHOP pathway in oesophageal squamous cell carcinoma .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has a wide distribution but poor absorption . This could impact its bioavailability and effectiveness as a therapeutic agent. Further investigations are needed to fully understand its pharmacokinetic properties.
Result of Action
This compound’s interaction with its targets leads to various molecular and cellular effects. It significantly reduces cell viability, increases the apoptotic rate, and inhibits cell migration . It also induces chromatin condensation and increases cell membrane permeability, leading to an increase in necrotic cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s broad pharmacological properties, including anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral effects, suggest it may interact with a diverse range of environmental factors .
Biochemical Analysis
Biochemical Properties
Acetylshikonin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is essential for cell survival and proliferation . Additionally, it modulates the activity of nuclear factor-κB (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This compound also interacts with reactive oxygen species (ROS), influencing oxidative stress and cellular redox balance .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It induces apoptosis and cell cycle arrest in cancer cells by modulating death receptors and the MAPK signaling pathway . In non-small cell lung cancer cells, this compound decreases cell survival, increases apoptosis, and inhibits cell migration by targeting the EGFR and STAT3 pathways . Furthermore, this compound has been shown to inhibit the proliferation and migration of cerebrovascular smooth muscle cells by suppressing the Wnt/β-catenin pathway .
Molecular Mechanism
The molecular mechanism of this compound involves multiple targets and pathways. It induces apoptosis through the production of reactive oxygen species (ROS) and the inhibition of the EGFR and PI3K/Akt signaling pathways . This compound also inhibits angiogenesis and induces apoptosis and necroptosis in cancer cells . Additionally, it modulates the Nur77/Bcl-2 apoptotic pathway by increasing Nur77 protein levels and promoting its mitochondrial targeting in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound has a wide distribution and poor absorption in mice . It also exhibits long-term cytotoxicity by suppressing autophagy and causing the accumulation of intracellular reactive oxygen species (ROS) . Furthermore, this compound’s stability and degradation over time can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in studies involving LPS-stimulated BV2 microglial cells, this compound inhibited NO and PGE2 expression by suppressing PI3K/Akt-mediated NF-κB activity induced by reactive oxygen species (ROS) . Additionally, this compound has been shown to have anti-inflammatory effects in acute injuries in various animal models . Discrepancies in results may arise due to different doses tested .
Metabolic Pathways
This compound is involved in several metabolic pathways. It activates the mitochondria-regulated intrinsic apoptotic pathway through the regulation of ROS accumulation, inhibition of the NF-κB pathway, and Bcr-Abl fusion protein expression in K562 cells . Additionally, this compound’s biosynthesis involves the coupling of p-hydroxybenzoic acid and geranyl diphosphate, catalyzed by a membrane-bound geranyltransferase at the endoplasmic reticulum .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a wide distribution and poor absorption in mice . The compound is also associated with a high binding rate to human plasma proteins, which influences its transport and distribution within the body . In plants, this compound accumulates in the root periderm and is subsequently deposited in the rhizosphere .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. In cancer cells, this compound modulates the Nur77/Bcl-2 apoptotic pathway by promoting the mitochondrial targeting of Nur77 protein . Additionally, the acylation of shikonin and alkannin in Lithospermum erythrorhizon is catalyzed by enantioselective BAHD acyltransferases, which are localized in specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylshikonin can be synthesized through various chemical and biogenic methods. One common approach involves the acetylation of shikonin using acetic anhydride in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the extraction of shikonin from the roots of Boraginaceae plants, followed by chemical modification. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for the isolation and purification of this compound from cell suspension cultures .
Chemical Reactions Analysis
Types of Reactions: Acetylshikonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Acetylshikonin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: this compound is used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.
Biology: It serves as a tool for investigating cellular processes, such as apoptosis, cell invasion, and DNA damage.
Comparison with Similar Compounds
Acetylshikonin is part of a broader family of shikonin derivatives, including isovalerylshikonin and β-β, dimethyl acrylshikonin . These compounds share similar pharmacological properties but differ in their chemical structures and specific biological activities. For example, isovalerylshikonin has been found to possess strong wound-healing effects, while β-β, dimethyl acrylshikonin exhibits potent anticancer activity .
Properties
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFXUXZJJKTDOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909976 | |
| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4 | |
| Record name | Acetylshikonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkannin, monoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetylshikonin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ARNEBIN-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1222506.png)
![4-[1-(4-fluorophenyl)ethyl]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1222507.png)



![(1R,9S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1222515.png)
![3-[[3-[(4-Acetamidophenyl)sulfonylamino]-1,4-dihydroquinoxalin-2-yl]imino]-6-oxo-1-cyclohexa-1,4-dienecarboxylic acid](/img/structure/B1222516.png)

![2-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B1222519.png)
![2-fluoro-N-[2-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]benzamide](/img/structure/B1222522.png)

![N-[3-(benzenesulfonyl)-1-cyclohexyl-2-pyrrolo[3,2-b]quinoxalinyl]benzenesulfonamide](/img/structure/B1222527.png)
![N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B1222530.png)

